5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde

Descripción general

Descripción

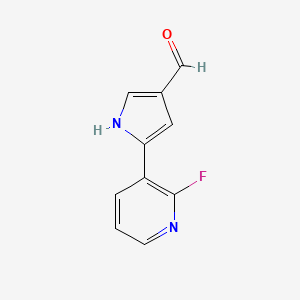

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 2-fluoro-3-pyridyl group and an aldehyde functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2-fluoro-3-pyridine with a suitable pyrrole derivative. One common method is the Vilsmeier-Haack reaction, which involves the formation of a formylating agent from DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), followed by its reaction with the pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carboxylic acid

Reduction: 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-methanol

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.

Mecanismo De Acción

The mechanism of action of 5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-3-pyridyl derivatives: Compounds like 2-fluoro-3-pyridylboronic acid and 2-fluoro-3-pyridylmethanol share structural similarities.

Pyrrole derivatives: Compounds such as 1H-pyrrole-3-carbaldehyde and 5-(2-chloro-3-pyridyl)-1H-pyrrole-3-carbaldehyde are structurally related.

Uniqueness

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a fluorinated pyridine ring and a pyrrole ring with an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Actividad Biológica

5-(2-Fluoro-3-pyridyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and subsequent functionalization to introduce the aldehyde group. Various synthetic routes have been documented, emphasizing mild reaction conditions and high yields, which are crucial for industrial applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. These compounds have shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism often involves inhibition of key bacterial enzymes or disruption of cell membrane integrity.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The observed IC50 values indicate significant potency, suggesting that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | <0.016 | Inhibition of mycolic acid biosynthesis |

| Anticancer | MCF7 | 12.50 | Induction of apoptosis |

| Anticancer | A549 | 26.00 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. For instance, it has been shown to inhibit enzymes critical for bacterial survival and proliferation. In cancer cells, the compound may induce apoptosis by activating caspase pathways or disrupting mitochondrial function.

Case Studies

Several case studies have documented the efficacy of pyrrole derivatives in clinical settings:

- Study on Drug-Resistant Tuberculosis : A recent publication reported that derivatives similar to this compound exhibited potent anti-TB activity against drug-resistant strains, highlighting their potential in treating persistent infections .

- Cancer Treatment Trials : Clinical trials involving pyrrole-based compounds have shown promising results in reducing tumor size in patients with advanced-stage cancers. The compounds were well-tolerated, with manageable side effects .

Propiedades

IUPAC Name |

5-(2-fluoropyridin-3-yl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-10-8(2-1-3-12-10)9-4-7(6-14)5-13-9/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWULGUFWNCOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C2=CC(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.